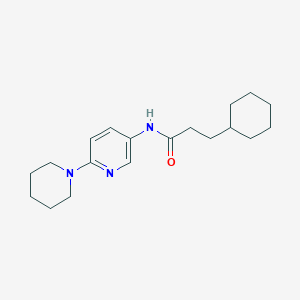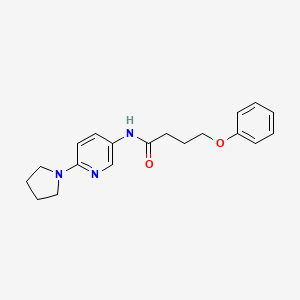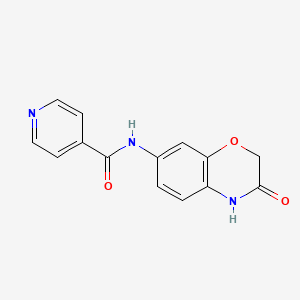
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily cross the cell membrane, making it an ideal tool for studying the physiological and biochemical effects of various compounds on cells and tissues.
Mechanism of Action
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide acts as a competitive antagonist at the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the NMDA receptor, 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide can prevent the influx of calcium ions into the cell, which is important for the activation of various signaling pathways.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been shown to have a number of biochemical and physiological effects in various cell and tissue types. For example, 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been shown to inhibit the release of dopamine and serotonin from nerve terminals, which may be important for the treatment of various neurological and psychiatric disorders. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has also been shown to inhibit the activity of various enzymes, such as protein kinase C and nitric oxide synthase, which are involved in various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide in lab experiments is its ability to cross the cell membrane and target specific receptors and enzymes. This makes 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide an ideal tool for studying the physiological and biochemical effects of various compounds on cells and tissues. However, one limitation of using 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide is its potential to cause non-specific effects, such as off-target effects on other receptors and enzymes.
Future Directions
There are a number of future directions for research involving 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide in combination with other compounds to study their synergistic effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide could lead to its wider use in scientific research.
Synthesis Methods
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-6-piperidin-1-ylpyridine with cyclohexylmagnesium bromide followed by reaction with propanoyl chloride. Another method involves the reaction of 3-chloro-6-piperidin-1-ylpyridine with cyclohexylamine followed by reaction with propanoyl chloride. The yield of 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide using these methods is typically around 50-60%.
Scientific Research Applications
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been used extensively in scientific research as a tool to study the physiological and biochemical effects of various compounds on cells and tissues. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, as well as pain perception. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has also been used to study the effects of various compounds on the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals.
properties
IUPAC Name |
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(12-9-16-7-3-1-4-8-16)21-17-10-11-18(20-15-17)22-13-5-2-6-14-22/h10-11,15-16H,1-9,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZYOZYUKSOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)





![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
![ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate](/img/structure/B7519023.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)